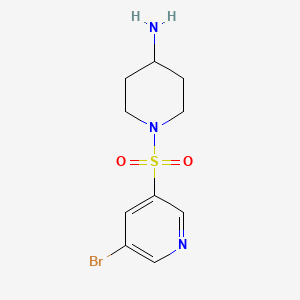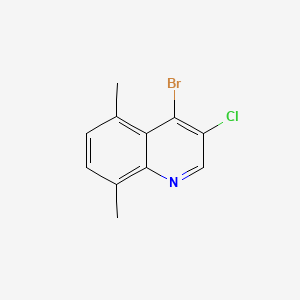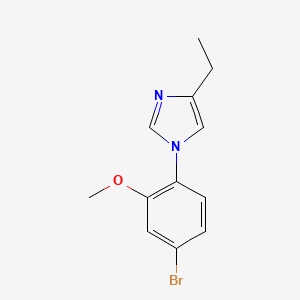
N-Cbz-3-bromo-4-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cbz-3-bromo-4-fluoroaniline is a chemical compound with the molecular formula C14H11BrFNO2 . It is used as an intermediate for experimental and research purposes . It is also used in the synthetic preparation of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . The average mass of the molecule is 324.145 Da .Scientific Research Applications
Reagents for Efficient Conversion of Amines to Protected Guanidines
N-Cbz-3-bromo-4-fluoroaniline is involved in the synthesis of guanidinylation reagents, which are superior for converting amines to protected guanidines. These reagents are stable under acidic conditions and can be converted to guanidines by hydrogenolysis, highlighting their utility in synthetic organic chemistry (Gers et al., 2003).
Synthesis of Chromone-based Beta-turn Peptidomimetics
The compound has been used in the efficient synthesis of Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones. This synthesis route represents a novel method to introduce primary aminomethyl groups into the chromone scaffold, essential for creating chromone-based beta-turn peptidomimetics with potential biological applications (Wallén et al., 2007).
Synthesis of N-Benzylated Anilines
In the context of synthesizing N-benzylated anilines, this compound serves as a starting material. The reactions of benzyl chloroformate with a series of substituted anilines produced N-carbobenzyloxy (CBZ) products, demonstrating the influence of electron-withdrawing and electron-donating groups on the synthesis outcomes (Pati et al., 2004).
Advanced Synthon for Biologically Active Compounds
N-Cbz sulfilimine, prepared from corresponding sulfoxides, has been used as an intramolecular nucleophile for the regio- and stereoselective preparation of a bromo-carbamate, serving as an advanced synthon for the synthesis of biologically active compounds like deoxocassine and desoxoprosophylline (Raghavan & Mustafa, 2008).
Fluorine-18 Labeling for Radiopharmaceuticals
Furthermore, this compound has been utilized in developing regioselective methods for ring-opening benzyloxycarbonyl-protected 2-methylaziridine with [18F]-labelled fluoride. This methodology is vital for generating new [18F]-labelled amines for incorporation into radiopharmaceuticals, showcasing its importance in nuclear medicine and imaging studies (Vasdev et al., 2009).
Safety and Hazards
The safety data sheet for a related compound, 3-Bromo-4-fluoroaniline, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this chemical only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .
Mechanism of Action
Target of Action
It’s known that the compound can cause skin and eye irritation, and may cause respiratory irritation . This suggests that the compound may interact with proteins or receptors in the skin, eyes, and respiratory system.
Mode of Action
The compound has been used in the synthesis of the antibacterial agent torezolid , suggesting that it may interact with bacterial proteins or enzymes to inhibit their function.
Result of Action
The compound is known to cause skin and eye irritation, and may cause respiratory irritation . These effects suggest that the compound may alter cellular processes in these tissues, leading to inflammation or irritation.
properties
IUPAC Name |
benzyl N-(3-bromo-4-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO2/c15-12-8-11(6-7-13(12)16)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLKMUXJCIPDEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201177400 |
Source


|
| Record name | Carbamic acid, N-(3-bromo-4-fluorophenyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201177400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256633-39-2 |
Source


|
| Record name | Carbamic acid, N-(3-bromo-4-fluorophenyl)-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(3-bromo-4-fluorophenyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201177400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B580381.png)





